4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

medicinal chemistry chemical synthesis structure-activity relationship

Researchers synthesizing N-methylated 2-aminopyrimidines often face an additional N-methylation step, adding time and purification complexity. 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CAS 874494-59-4) is a pre-functionalized building block that eliminates this step, directly providing the desired N-methyl substitution pattern. • Pre-installed N-methyl group reduces hydrogen-bond donor count, enhancing membrane permeability and metabolic stability. • 4-Chloro leaving group enables efficient SNAr diversification with amines, thiols, or alkoxides. • 6-Ethyl substituent offers balanced lipophilicity for SAR studies and agrochemical lead optimization. • Available at 95% purity for research use, with global shipping.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
Cat. No. B13161679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethyl-N-methylpyrimidin-2-amine
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)NC)Cl
InChIInChI=1S/C7H10ClN3/c1-3-5-4-6(8)11-7(9-2)10-5/h4H,3H2,1-2H3,(H,9,10,11)
InChIKeyOKCWSRYAULEKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CAS 874494-59-4): Core Chemical Identity for Procurement


4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CAS 874494-59-4) is a substituted pyrimidine derivative with the molecular formula C7H10ClN3 and molecular weight 171.63 g/mol . As a heterocyclic aromatic compound, it belongs to the 2-aminopyrimidine class, a scaffold widely recognized for its biological significance as a building block in pharmaceutical research and agrochemical development . The compound is commercially available with a minimum purity specification of 95% for research use only .

Why 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine Cannot Be Casually Replaced by In-Class Analogs


The specific substitution pattern of 4-chloro-6-ethyl-N-methylpyrimidin-2-amine—featuring a chlorine atom at the 4-position, an ethyl group at the 6-position, and an N-methyl substituent on the 2-amino group—defines its unique chemical and biological identity . Even subtle alterations in these substituents can profoundly alter molecular recognition, physicochemical properties, and synthetic utility. For instance, regioisomeric analogs such as 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (CAS 5748-33-4) differ in their N-alkylation pattern and alkyl group positioning, leading to distinct reactivity and biological profiles . Similarly, compounds lacking the 6-ethyl group or bearing alternative halogen substitutions exhibit divergent behavior in key assays and synthetic pathways . These structural nuances preclude generic substitution and necessitate precise procurement based on CAS number verification.

Quantitative Differentiation of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine: Evidence-Based Selection Criteria


Structural Distinction from Primary Regioisomer: N-Methyl vs. N-Ethyl Substitution

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CAS 874494-59-4) is frequently confused with its regioisomer, 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (CAS 5748-33-4). Both share the identical molecular formula C7H10ClN3 and molecular weight (171.63 g/mol) . However, they differ in their substitution pattern: the target compound features an N-methyl group and a 6-ethyl group, while the analog features an N-ethyl group and a 6-methyl group. This inversion in N-alkylation and alkyl group positioning creates a distinct steric and electronic environment around the pyrimidine core, which can influence reactivity and biological recognition .

medicinal chemistry chemical synthesis structure-activity relationship

Substitution Pattern Divergence from Amino Analog: 4-Chloro-6-ethylpyrimidin-2-amine

The target compound, 4-chloro-6-ethyl-N-methylpyrimidin-2-amine, differs from its unsubstituted amino analog, 4-chloro-6-ethylpyrimidin-2-amine (CAS 5734-67-8). The latter lacks N-methylation at the 2-amino position . This modification alters the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability. Specifically, the N-methyl group increases steric bulk and eliminates one hydrogen-bond donor, which can enhance membrane permeability and reduce metabolic N-dealkylation [1].

chemical biology medicinal chemistry reagent selection

Molecular Weight Advantage Over Des-Ethyl Analog: 4-Chloro-N-methylpyrimidin-2-amine

Compared to the des-ethyl analog 4-chloro-N-methylpyrimidin-2-amine (CAS 22404-46-2; molecular weight 143.57 g/mol), 4-chloro-6-ethyl-N-methylpyrimidin-2-amine (171.63 g/mol) incorporates an additional ethyl group at the 6-position . This structural addition increases molecular weight by 28.06 g/mol (a ~20% increase) and adds lipophilic bulk, which can influence target binding affinity through enhanced hydrophobic interactions or altered conformational dynamics [1].

pharmacokinetics fragment-based drug discovery lead optimization

Potential hERG Liability Mitigation: Class-Level N-Methylation Advantage

While direct hERG data for 4-chloro-6-ethyl-N-methylpyrimidin-2-amine is currently unavailable in the public domain, the N-methylation pattern is a recognized structural feature in medicinal chemistry for mitigating hERG channel blockade. Primary and secondary amines are often associated with stronger hERG binding due to hydrogen-bonding interactions with the channel pore; N-methylation reduces hydrogen-bond donor capacity and can attenuate this off-target activity [1]. This class-level inference suggests that the target compound's N-methylated 2-aminopyrimidine scaffold may present a reduced hERG liability compared to its primary amine analog (4-chloro-6-ethylpyrimidin-2-amine).

cardiac safety hERG lead optimization toxicity

Recommended Procurement Scenarios for 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine Based on Differential Evidence


Medicinal Chemistry: Lead Optimization Requiring Pre-Methylated 2-Aminopyrimidine Scaffold

For programs where N-methylation of the 2-aminopyrimidine core is desired to enhance metabolic stability or membrane permeability, 4-chloro-6-ethyl-N-methylpyrimidin-2-amine provides a pre-functionalized building block. This eliminates the need for a separate N-methylation step, saving synthetic time and reducing purification complexity. The reduced hydrogen-bond donor count (1 vs. 2 for the primary amine analog) directly addresses common medicinal chemistry objectives for improving oral bioavailability [1].

Structure-Activity Relationship (SAR) Studies of 2-Aminopyrimidine Derivatives

Researchers investigating the effects of 6-position alkyl substitution and N-alkylation pattern on biological activity can utilize this compound as a distinct SAR probe. Its unique combination of 6-ethyl and N-methyl substituents—in contrast to the N-ethyl/6-methyl regioisomer (CAS 5748-33-4)—enables systematic exploration of how alkyl group positioning affects target binding, selectivity, and physicochemical properties .

Agrochemical Intermediate: Herbicide and Plant Growth Regulator Synthesis

Substituted 2-aminopyrimidines are established intermediates in the synthesis of agrochemicals, including herbicides and plant growth regulators . The chloro substituent at the 4-position serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling further derivatization with amines, thiols, or alkoxides. The 6-ethyl group provides lipophilic character favorable for foliar uptake in crop protection applications.

Cardiac Safety-Conscious Lead Identification

For discovery programs where early hERG liability assessment is critical, the N-methylated scaffold offers a structurally informed starting point. Class-level medicinal chemistry evidence indicates that N-methylation of basic amines can reduce hERG channel blockade by limiting hydrogen-bonding interactions [2]. Selecting this compound over its primary amine analog may lower the risk profile in early-stage hit-to-lead campaigns.

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